molecular formula C15H14ClN3O3S B2423643 (E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946205-94-3

(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Numéro de catalogue: B2423643
Numéro CAS: 946205-94-3
Poids moléculaire: 351.81
Clé InChI: NHGVIMJARQFZGZ-BMRADRMJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity, and an isoxazole moiety, which is often found in pharmaceuticals.

Propriétés

IUPAC Name

N-[6-chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O3S/c1-9-7-12(22-18-9)14(20)17-15-19(5-6-21-2)11-4-3-10(16)8-13(11)23-15/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHGVIMJARQFZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through a cyclization reaction involving a substituted aniline and a thiocyanate under acidic conditions.

    Introduction of the isoxazole moiety: This step often involves a cycloaddition reaction between a nitrile oxide and an alkyne.

    Final coupling: The benzo[d]thiazole and isoxazole intermediates are coupled under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzo[d]thiazole ring can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced benzo[d]thiazole derivatives.

    Substitution: Substituted benzo[d]thiazole derivatives.

Applications De Recherche Scientifique

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mécanisme D'action

The mechanism of action of (E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity. The isoxazole moiety may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of key biological pathways, resulting in the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer activities.

    Isoxazole derivatives: Commonly found in pharmaceuticals with various biological activities.

Uniqueness

(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is unique due to its combination of a benzo[d]thiazole core and an isoxazole moiety, which may confer enhanced biological activity and specificity compared to other similar compounds.

Activité Biologique

The compound (E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a member of the benzothiazole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H18ClN3O4C_{14}H_{18}ClN_{3}O_{4} with a molecular weight of approximately 319.76 g/mol. The structure features a benzothiazole core, which is known for its diverse biological properties.

Benzothiazole derivatives often interact with various biological targets, including enzymes and receptors. The proposed mechanisms of action for this compound involve:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including those similar to our compound. For instance:

  • Cytotoxicity : Compounds within this class have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. A study indicated that certain derivatives inhibited the growth of leukemia cell lines with IC50 values ranging from 4 to 9 µM .
Compound TypeCell Line TestedIC50 (µM)
Benzothiazole DerivativeHuman CD4+ Lymphocytes4 - 9
Benzothiazole DerivativeSolid Tumor LinesVariable

Antimicrobial Activity

The antimicrobial properties of benzothiazoles have been explored extensively:

  • In Vitro Studies : Compounds tested against Gram-positive and Gram-negative bacteria showed varying degrees of activity. For example, a derivative exhibited inhibition against Staphylococcus aureus and Escherichia coli at concentrations around 1.6 mg/mL .
Bacterial StrainMinimum Inhibitory Concentration (mg/mL)
Staphylococcus aureus1.6
Escherichia coli1.6
Bacillus subtilis0.833

Case Studies

  • Anticancer Evaluation : A series of benzothiazole derivatives were synthesized and tested for their antiproliferative effects on cancer cell lines. The results indicated that modifications in the substituents significantly influenced their activity against different tumor types .
  • Antimicrobial Screening : A study evaluated the antibacterial activity of several benzothiazole derivatives against common bacterial strains. The findings revealed that while some compounds were effective, others lacked significant antimicrobial activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:

  • Temperature Control : Maintain 60–80°C during cyclization to prevent side reactions (common in benzo[d]thiazole core formation) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of the carboxamide group, while dichloromethane is preferred for condensation steps .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization in ethanol to achieve >95% purity .
    • Monitoring : Track reaction progress via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) and confirm intermediate structures using FT-IR (e.g., C=O stretch at 1680 cm⁻¹) .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Essential Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and confirm methoxyethyl substituents (δ 3.3–3.7 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 395.0925) and isotopic patterns .
  • X-ray Crystallography : Resolve the (E)-configuration of the imine bond and spatial arrangement of the isoxazole ring .

Q. How to design initial biological activity screening assays?

  • Protocol :

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare results to structurally similar benzo[d]thiazole derivatives with known MIC values of 2–8 µg/mL .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays. A 50% inhibition at 10 µM suggests therapeutic potential .

Advanced Research Questions

Q. How to resolve contradictions in structure-activity relationship (SAR) studies for this compound?

  • Analytical Framework :

  • Comparative Assays : Test derivatives with modified substituents (e.g., replacing chloro with methoxy or ethyl groups) in parallel bioassays. For example:
SubstituentBioactivity (IC₅₀)Solubility (logP)
6-Cl, 2-methoxyethyl8.2 µM (EGFR)2.1
6-OCH₃, 3-ethyl12.5 µM (EGFR)1.8
Data adapted from studies on analogous compounds .
  • Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with Thr766 in EGFR) .

Q. What experimental strategies can elucidate the mechanism of action in neurological targets (e.g., anti-epileptic activity)?

  • Multidisciplinary Approach :

  • Electrophysiology : Patch-clamp assays on neuronal cells to assess Na⁺/K⁺ channel modulation. A 30% reduction in action potential frequency at 10 µM indicates channel-blocking activity .
  • Metabolomics : LC-MS profiling of brain tissue extracts to detect changes in GABA/glutamate ratios, linking activity to neurotransmitter regulation .
  • In Vivo Models : Use PTZ-induced seizures in rodents; a 50% increase in seizure latency at 20 mg/kg dose supports anti-epileptic potential .

Q. How to improve pharmacokinetics through structural modifications?

  • Rational Design :

  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or amine) at the 3-methylisoxazole position to reduce logP from 2.1 to <1.5, improving aqueous solubility .
  • Metabolic Stability : Replace the methoxyethyl group with a trifluoroethyl moiety to resist CYP3A4-mediated oxidation, extending plasma half-life from 2.5 to 6.8 hours .
  • Bioavailability Testing : Conduct in situ intestinal perfusion assays to evaluate passive permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

Data Contradiction Analysis

Q. How to address conflicting reports on antimicrobial vs. anticancer activity?

  • Root Cause : Divergent assay conditions (e.g., bacterial strain variability, cancer cell lines).
  • Resolution :

  • Standardized Protocols : Re-test activity under uniform conditions (e.g., same cell lines, incubation time). For example, re-evaluate against MCF-7 (breast cancer) and P. aeruginosa using identical 24-hour exposure .
  • Dose-Response Curves : Compare EC₅₀ values; a narrow therapeutic window (e.g., EC₅₀ = 5 µM for cancer vs. 50 µM for bacteria) suggests selective anticancer activity .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.